2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine
Description
2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine (CAS 1315060-16-2) is a substituted butan-2-amine derivative featuring a tetrahydrofuran (THF) ring at the 4-position of the butane backbone. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol . The compound is structurally characterized by a tertiary amine group at the 2-position of the butane chain and a THF moiety at the 4-position.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-methyl-4-(oxolan-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H19NO/c1-9(2,10)6-5-8-4-3-7-11-8/h8H,3-7,10H2,1-2H3 |
InChI Key |
ALDXBGHJDLMGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CCCO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine typically involves the reaction of 2-methyltetrahydrofuran with an appropriate amine source under controlled conditions. One common method involves the use of catalytic hydrogenation to introduce the amine group into the tetrahydrofuran ring . The reaction conditions often include the use of a solvent such as ethanol or ether, and the process is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine | C₇H₁₁NO₂ | 141.17 | 1315060-16-2 | THF ring at 4-position |
| 2-Methyl-4-(methylsulfanyl)butan-2-amine | C₆H₁₅NS | 133.26 | 1600814-98-9 | Methylsulfanyl (-S-CH₃) group at 4-position |
| (R)-Tetrahydrofuran-2-yl-methylamine | C₅H₁₁NO | 101.15 | 7202-43-9 | THF directly attached to methylamine |
| 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine | C₁₀H₂₁NO | 171.28 | 1344051-90-6 | Tetrahydropyran ring at 4-position |
Key Comparisons
Substituent Effects on Physicochemical Properties Lipophilicity: The methylsulfanyl analog (C₆H₁₅NS) exhibits higher lipophilicity due to the sulfur-containing group, which may enhance membrane permeability compared to the THF-containing compound . Steric Effects: The tetrahydropyran analog (C₁₀H₂₁NO) introduces a six-membered ring, increasing steric bulk compared to the five-membered THF ring in the parent compound. This could influence binding interactions in biological systems .
Reactivity and Stability The tertiary amine in this compound may confer greater stability against oxidation compared to primary amines like (R)-Tetrahydrofuran-2-yl-methylamine .
Applications and Safety Pharmaceutical Utility: (R)-Tetrahydrofuran-2-yl-methylamine is explicitly noted as a synthetic intermediate, suggesting that the THF moiety in the target compound may similarly serve in drug development . Safety: While safety data for the target compound are unavailable, its structural analog (R)-Tetrahydrofuran-2-yl-methylamine is classified as hazardous, requiring strict handling protocols .
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